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molecular formula C11H13NO3 B8507640 [1-(4-Nitro-phenyl)-cyclobutyl]-methanol

[1-(4-Nitro-phenyl)-cyclobutyl]-methanol

Cat. No. B8507640
M. Wt: 207.23 g/mol
InChI Key: ZYACRFWOTRPAOA-UHFFFAOYSA-N
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Patent
US07129252B2

Procedure details

A mixture of [(4-nitrophenyl)cyclobutyl]methane-1-ol (500 mg) was mixed with Pd—C (10%, 80 mg) in EtOH (100 ml) and hydrogenated under H2 atmosphere for 1 hour. The reaction was filtered through Celite and evaporated to give [(4-aminophenyl)cyclobutyl]methane-1-ol.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>CCO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1(CCC1)CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1(CCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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